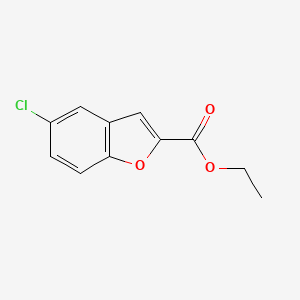

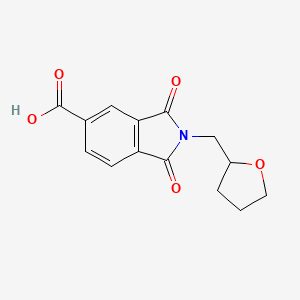

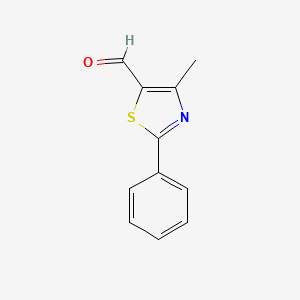

![molecular formula C23H21NO2 B1351254 3-[2,3-Di(benzyloxy)phenyl]propanenitrile CAS No. 249278-33-9](/img/structure/B1351254.png)

3-[2,3-Di(benzyloxy)phenyl]propanenitrile

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts . This suggests that the synthesis of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile might also involve catalytic processes or similar reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[2,3-Di(benzyloxy)phenyl]propanenitrile has been studied using techniques like X-ray diffraction. For instance, the crystal structure of 3-(benzoxazol-2-ylthio)-3-phenyl-2-propenonitrile shows a substantially nonplanar Z-isomer with a layered structure due to π–π stacking . This indicates that 3-[2,3-Di(benzyloxy)phenyl]propanenitrile may also exhibit interesting structural features and nonplanarity.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions. For example, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives are evaluated for their ability to inhibit immune complex-induced inflammation, showing a pattern of activity similar to hydrocortisone . This suggests that 3-[2,3-Di(benzyloxy)phenyl]propanenitrile could potentially participate in biological or pharmacological reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For instance, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms and aggregation- or crystallization-induced emission, indicating that substituents on the phenyl ring can significantly affect the properties of the compound . This implies that the benzyloxy groups in 3-[2,3-Di(benzyloxy)phenyl]propanenitrile may confer unique physical and chemical properties to the molecule.

Relevant Case Studies

While there are no direct case studies on 3-[2,3-Di(benzyloxy)phenyl]propanenitrile, the papers provide insights into related compounds. For example, the antiferromagnetic exchange interaction in 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and the rearrangements of nitrile imines to various structures are case studies that highlight the complex behavior of these molecules under different conditions.

科学的研究の応用

-

Synthesis of Benzamide Compounds

- Field : Organic Chemistry

- Application : Benzamide compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

1,2,3-Triazole Framework

- Field : Chemical Synthesis and Catalysis

- Application : 1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . It has been used in the design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .

- Method : The click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was successfully prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .

- Results : This nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source . The activity of this catalyst was also excellent in the Suzuki cross-coupling reaction of various aryl halides with phenylboronic acids in EtOH/H 2 O (1: 1) at room temperature .

-

Antioxidant and Antibacterial Activities

- Field : Biochemistry

- Application : Benzamide compounds, similar to “3-[2,3-Di(benzyloxy)phenyl]propanenitrile”, have been used in various fields including medical, industrial, biological and potential drug industries . They have shown antioxidant, antibacterial, and metal chelating activity .

- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

Benzylic Oxidations and Reductions

- Field : Organic Chemistry

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Method : The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . For large scale industrial operations, catalyzed air-oxidations are preferred .

- Results : The oxidative degradation does not occur if the benzylic position is completely substituted .

-

m-Aryloxy Phenols

- Field : Organic Chemistry

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has allowed for the imparting of specific properties of these compounds .

-

Epoxy Resins

- Field : Materials Science

- Application : 1,3-Di(3-hydroxyphenoxy)benzene is the basis of epoxy resins with high resistance to deformation . Epoxy resins are versatile materials that can be combined with fibers to produce a variety of composite materials, including a raft of prepreg compositions .

- Method : The method involves the synthesis of 1,3-Di(3-hydroxyphenoxy)benzene and its subsequent use in the production of epoxy resins .

- Results : The resulting epoxy resins exhibit high resistance to deformation, making them suitable for a variety of applications .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile3.

将来の方向性

The future directions of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile are not specified in the web search results. However, given its interest in scientific experiments and research1, it’s likely that further studies will continue to explore its properties and potential applications.

Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.

特性

IUPAC Name |

3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBHBAEOKFBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384264 | |

| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,3-Di(benzyloxy)phenyl]propanenitrile | |

CAS RN |

249278-33-9 | |

| Record name | 3-[2,3-di(benzyloxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

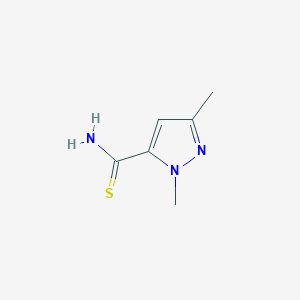

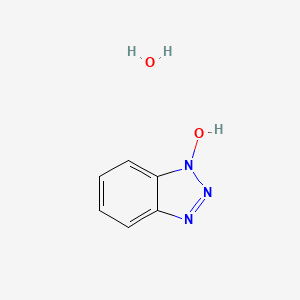

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)